molecular formula C9H14N4O2 B13177554 Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate

Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13177554
M. Wt: 210.23 g/mol
InChI Key: HDTHKKFTWQLKPE-UHFFFAOYSA-N
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Description

Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a compound that features a piperidine ring, a triazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by esterification to introduce the carboxylate group. The piperidine ring can be introduced through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes .

Industrial Production Methods

Industrial production methods for this compound may involve scalable catalytic processes, such as palladium-catalyzed cross-coupling reactions, which are known for their efficiency and high yields. The use of organocatalysts and cocatalysts can also enhance the selectivity and enantioselectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of a piperidine ring and a triazole ring, which provides a distinct set of chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug design and development .

Biological Activity

Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of 1,2,3-triazoles, which are known for their pharmacological versatility. The synthesis of this compound typically involves the reaction of piperidine derivatives with azides and alkyne components through click chemistry methods. This approach allows for the efficient formation of the triazole ring, which is crucial for its biological activity.

Antimicrobial Properties

Research has shown that compounds containing the 1,2,3-triazole scaffold exhibit significant antimicrobial activity. In a study assessing various triazole derivatives, including this compound, it was found that these compounds possess varying degrees of efficacy against different bacterial and fungal strains.

CompoundActivity (MIC µg/mL)Target Organisms
This compound16Mycobacterium smegmatis
Other TriazolesRanges from 8 to >128Various Gram-positive and Gram-negative bacteria

The Minimum Inhibitory Concentration (MIC) values indicate that while some derivatives show promising activity against specific pathogens, others may require further optimization to enhance their antimicrobial properties .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Triazole compounds have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including the disruption of cellular signaling pathways and induction of apoptosis.

In a comparative study of triazole derivatives:

CompoundIC50 (µM)Cancer Cell Lines
This compound12.5MDA-MB-231 (breast cancer)
Control (Sorafenib)9.98MDA-MB-231

The IC50 value for this compound indicates moderate potency against breast cancer cells compared to established treatments .

The biological activity of triazoles often stems from their ability to interact with various biological targets through non-covalent interactions such as hydrogen bonds and π–π stacking interactions. For instance:

  • Binding Interactions : The compound can form hydrogen bonds with key amino acid residues in target proteins.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Activity Study : A comprehensive evaluation revealed that while many synthesized triazoles did not exhibit strong antibiotic properties initially, modifications in structure led to enhanced activity against resistant strains .
  • Anticancer Evaluation : In vitro assays demonstrated that the compound could inhibit cell growth in specific cancer lines with promising IC50 values, suggesting a need for further development in drug formulation .

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 5-piperidin-4-yl-2H-triazole-4-carboxylate

InChI

InChI=1S/C9H14N4O2/c1-15-9(14)8-7(11-13-12-8)6-2-4-10-5-3-6/h6,10H,2-5H2,1H3,(H,11,12,13)

InChI Key

HDTHKKFTWQLKPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNN=C1C2CCNCC2

Origin of Product

United States

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